molecular formula C11H13BrN2O2 B1459779 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one CAS No. 1802149-27-4

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B1459779
CAS RN: 1802149-27-4
M. Wt: 285.14 g/mol
InChI Key: UETNQOPFXRRMPE-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 9285293


Physical And Chemical Properties Analysis

  • Molar Volume : 228.8±3.0 cm³

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Research demonstrates the role of 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one and its derivatives in the synthesis of heterocyclic compounds. For instance, a study showed the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds from bromodifluoromethylated triazole, highlighting the compound's utility in producing complex molecular structures (Peng & Zhu, 2003). Another study reported the unexpected reactivity of o-nitrosophenol with RCH(2)Br leading to benzoxazoles and benzoxazines, indicating the compound's role in facilitating novel chemical reactions (Yao & Huang, 2010).
  • Facilitating Gem-Difluorination

    • The compound and its related derivatives are used as building blocks in gem-difluorination. This is evident from the synthetic applications of related compounds to introduce difluoromethene subunits into new hydroxy esters, showing the compound's importance in fluorine chemistry and its potential in pharmaceuticals and agrochemicals (Peng, Zhao, & Zhu, 2006).
  • Antimicrobial Activity

    • Some derivatives of the compound have been explored for their antimicrobial properties. A study synthesized novel substituted quinazoline derivatives and evaluated their antimicrobial activity, underlining the compound's potential in developing new antimicrobial agents (Chaitanya et al., 2018).
  • Photoinitiator in Polymer Chemistry

    • Derivatives of the compound have been used as photoinitiators in polymer chemistry. A study on N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives revealed their use as photoinitiators under LEDs for free radical or cationic photopolymerization, highlighting the compound's applicability in advanced material synthesis (Zhang et al., 2018).
  • Alkylation Studies

    • The compound is also involved in alkylation studies, as demonstrated in research on the alkylation of fused triazolo[1,5-a][1,3,5]triazin-7(3H)-ones. The study adds to the understanding of the compound's reactivity and its potential in the synthesis of complex molecules with pharmaceutical relevance (Ul’yankina et al., 2016).

properties

IUPAC Name

5-bromo-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNQOPFXRRMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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